6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine
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Overview
Description
6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a fused ring system combining furan, pyrazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of pyridin-2-amine with furan-2-carbonyl chloride in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the furan ring typically yields bromofuran derivatives .
Scientific Research Applications
6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another heterocyclic compound with a furan ring fused to a different heterocycle.
3-(furan-2-yl)pyrazol-4-yl chalcones: Compounds with similar furan and pyrazole moieties, investigated for their anticancer properties.
Uniqueness
6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8N4O |
---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine |
InChI |
InChI=1S/C10H8N4O/c11-10-6-5-12-8(4-7(6)13-14-10)9-2-1-3-15-9/h1-5H,(H3,11,13,14) |
InChI Key |
FNPURJPDPBXCET-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C3C(=C2)NN=C3N |
Origin of Product |
United States |
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